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Compound Name

Core Structure /
Spacer

Amide
Group
Orientation /
Dihedral
Angles

Characteristic
Hydrogen
Bonding Motifs

Key Hydrogen
Bond Lengths
(A)

4-Nitrophthalamide (4- Benzene ring Amide groups 3D network via N-H---O
Nitrobenzene-1,2- with nitro twisted out of N-H---O bonds; distances
dicarboxamide) [1] substituent benzene no intramolecular range from
plane: 60.89°  H-bonding [1] ~2.08't0 2.10
and 34.39° [1] A (inferred
from
methodology)
[1]
N,N'-Bis(2-hydroxyethyl) Centrosymmetric ~ Amide group 3D framework N-H---O:
benzene-1,4- benzene ring twisted via N-H---0, O- 2.080(16); O-
dicarboxamide [2] relative to H---O, and C- H---O:
benzene ring:  H---O bonds [2] 1.872(18); C-
14.40° [2] H---O: ~2.41-
2.61 [2]
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Compound Name

3,5-
Pyridinedicarboxamide
(PDC) [3]

2,5-
Thiophenedicarboxamide
(TDC) [3]

2,5-Furandicarboxamide
(FDC) [3]

Core Structure /

Spacer

Pyridine ring

Thiophene ring

Furan ring

Amide
Group
Orientation /
Dihedral
Angles

Angular (V-
shaped); C
atoms of
amides form
124° with ring
centroid [3]

Angular (V-
shaped); syn-
CO and syn-
NH2; C
atoms of
amides form
129° with ring
centroid [3]

Angular (V-
shaped); syn-
CO and syn-
NH2; C
atoms of
amides form
117° with ring
centroid [3]

Characteristic
Hydrogen
Bonding Motifs

R22(8) rings
and C11(6)
chains; pyridine
N acts as H-
bond acceptor

[3]

R22(8) rings
and multiple
C11(4) chains;
S atom does not
participate in H-
bonding [3]

R22(8) rings,
R21(10) rings,
and various
chains; furan O
does not act as
primary H-bond
acceptor [3]

Experimental Protocols for Structural Data

Key Hydrogen
Bond Lengths
(A)

Information not
provided in
search results

Information not
provided in
search results

Information not
provided in
search results

The comparative data in the table above is primarily derived from single-crystal X-ray diffraction

(SCXRD), the definitive method for determining molecular and supramolecular structures.

¢ Crystallization: Suitable single crystals of 4-nitrophthalamide were grown by the slow evaporation of
its aqueous solution [1]. The other dicarboxamides were crystallized from various solvents or via
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sublimation [3].

o Data Collection and Refinement: Data were typically collected on diffractometers at low
temperatures (e.g., 100 K or 200 K) using Cu Ka or Mo Ka radiation [1] [2]. Structures were solved
using direct methods with programs like SHELXT or SHELXS and refined with SHELXL [1] [3] [2].
Hydrogen atom positions, particularly those involved in bonding, were often located in difference
Fourier maps and freely refined [1] [2].

 Hydrogen Bond Analysis: Hydrogen bonds were identified and characterized based on geometric
parameters (D-H, H---A, D---A distances and D-H---A angle) calculated from the refined atomic
coordinates [1] [2]. The patterns were analyzed using graph-set theory [3].

Key Comparative Insights

The following diagram summarizes the logical relationships and comparative insights regarding how

different structural factors influence the hydrogen bonding networks in these dicarboxamides.

Core Structural Factors

Substituents Benzene Ring
(e g., Nitro Group) (e.g., 4-Nitrophthalamide)

Heteroaromatic Ring Amide Group
Orientation/Twist

(Pyridine, Thiophene, Furan)
Additional ( ultiple twisted V-shaped geometry  \Furan O enables Specific twist angles

H-bond acceptor| amide groups \enables complementarity |chelating motif favor chain formation
3D Network R2(8) Rings R21(10) Rings C11(n) Chains
(4 Nitrophthalamide) (Common motif) (e.g., FDC) (Various lengths)

Potential for
Crystal Engineering

Structural Stability

(Framework Dimensionality

Click to download full resolution via product page

The diagram and data show that the central ring and its substituents dictate the final hydrogen-bonded

architecture. 4-Nitrophthalamide, with its nitro group and specific amide twist, forms a robust 3D network
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[1]. In contrast, the heteroaromatic dicarboxamides consistently form R22 (8) rings but show variability in

chain motifs and heteroatom participation based on their ring type [3].

Conclusion for Research Applications

In summary, for researchers in drug development and supramolecular chemistry:

¢ 4-Nitrophthalamide is a robust building block for generating 3D hydrogen-bonded frameworks,
with its nitro group providing an additional interaction site [1].

e Heteroaromatic Dicarboxamides (PDC, TDC, FDC) offer a platform for creating diverse 1D and 2D
patterns through subtle changes in the central ring, allowing for finer control over solid-state structure

[3].

e The consistent formation of the R22 (8) homosynthon across different structures confirms its
reliability in crystal engineering, while other motifs like R21(10) or various chains provide avenues
for structural diversification.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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